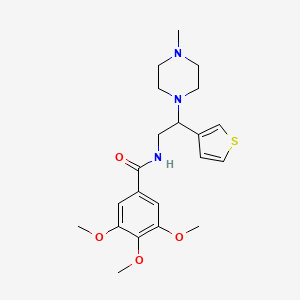![molecular formula C22H20F2N2O5S2 B2853786 methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 941919-03-5](/img/structure/B2853786.png)
methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a sulfonamide group, and various substituted phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the reaction of thiophene-2-carboxylic acid with sulfonyl chlorides and amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反应分析
Types of Reactions
methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings .
科学研究应用
methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
作用机制
The mechanism of action of methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar thiophene-based structure with sulfonamide functionality.
Methyl 3-amino-2-fluorobenzoate: Contains a fluorinated phenyl ring and similar ester functionality.
Uniqueness
methyl 3-({[(3,4-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its combination of difluorophenyl and dimethylphenyl groups, which may confer distinct chemical and biological properties compared to other similar compounds .
属性
IUPAC Name |
methyl 3-[[2-(3,4-difluoroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O5S2/c1-13-4-6-16(10-14(13)2)26(12-20(27)25-15-5-7-17(23)18(24)11-15)33(29,30)19-8-9-32-21(19)22(28)31-3/h4-11H,12H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZDSHCHPKKRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)F)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(3-methoxypropyl)piperidine-4-carboxamide](/img/structure/B2853705.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2853706.png)
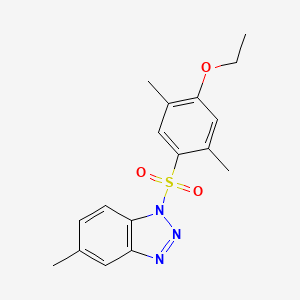
![(Z)-methyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2853709.png)
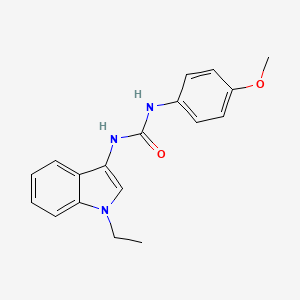
![4-{2-[N-(4-ethylpiperazine-1-carbonyl)4-methylbenzenesulfonamido]acetamido}benzamide](/img/structure/B2853713.png)
![4-{[1-(2-ethoxybenzoyl)piperidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2853714.png)
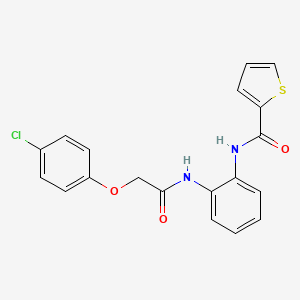
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)
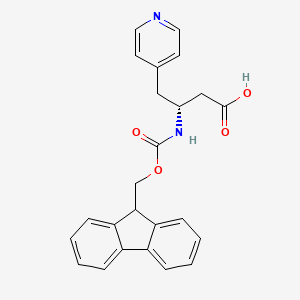
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2853723.png)
![2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine](/img/structure/B2853724.png)
![7-(3-fluorophenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2853725.png)
